FR-186054

Descripción general

Descripción

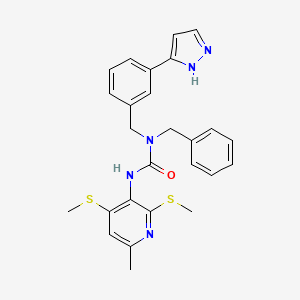

FR-186054 es un fármaco de molécula pequeña desarrollado por Fujisawa Pharmaceutical Co., Ltd. Es conocido por su potente actividad inhibitoria contra la acil-CoA:colesterol O-aciltransferasa (ACAT), una enzima involucrada en el metabolismo del colesterol. La fórmula molecular de this compound es C26H27N5OS2, y se ha estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de la hipercolesterolemia y la aterosclerosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

FR-186054 se sintetiza a través de una serie de reacciones químicas que involucran derivados de N-alquil-N-(heteroaril-sustituido bencil)-N'-arilurea. La síntesis comienza con la preparación de intermediarios de N-alquil-N-(heteroaril-sustituido bencil)-N'-arilurea, que luego se optimizan combinando diferentes grupos N-alquilo y N-arilo. El compuesto final, this compound, se obtiene incorporando un grupo pirazol-3-il en el grupo N-bencilo de la urea trisustituida .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando la ruta sintética optimizada. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final. El compuesto se produce típicamente en forma de polvo y se almacena a bajas temperaturas para mantener su estabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

FR-186054 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales de this compound.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde grupos específicos son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se utilizan varios reactivos, incluidos halógenos y nucleófilos, en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas del compuesto y análogos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Therapeutic Applications

FR-186054 has demonstrated efficacy in various therapeutic areas:

- Cardiovascular Diseases :

-

Metabolic Disorders :

- The compound's ability to lower cholesterol levels positions it as a potential treatment for metabolic syndrome-related conditions.

Case Study 1: Efficacy in Animal Models

A study conducted on cholesterol-fed rats demonstrated that this compound effectively reduced plasma cholesterol levels. The compound was administered through different routes, confirming its versatility and effectiveness regardless of the administration method.

| Administration Method | Effective Dose (ED50) | Observed Effect |

|---|---|---|

| Diet | 0.046 mg/kg | Significant reduction in cholesterol levels |

| Gavage | 0.44 mg/kg | Comparable hypocholesterolemic effect |

Case Study 2: Toxicological Assessment

A toxicological study assessed the safety profile of this compound in dogs. Results indicated that at a single dose of , there were no adverse effects on adrenal glands, suggesting a favorable safety margin for further clinical development .

Research Findings

Research indicates that this compound possesses several beneficial properties:

- In Vitro Efficacy : The compound exhibited potent ACAT inhibitory activity with an IC50 value of when tested on rabbit intestinal microsomes.

- Safety Profile : The absence of toxicity at higher doses supports its potential use in clinical settings.

Mecanismo De Acción

FR-186054 ejerce sus efectos inhibiendo la enzima acil-CoA:colesterol O-aciltransferasa (ACAT). Esta enzima es responsable de la esterificación del colesterol, un paso clave en el metabolismo del colesterol. Al inhibir la ACAT, this compound reduce la formación de ésteres de colesterol, lo que lleva a una disminución de los niveles de colesterol en el cuerpo. El compuesto se dirige específicamente a la ACAT1, un subtipo de la enzima, e interrumpe su actividad a través de la inhibición competitiva .

Comparación Con Compuestos Similares

FR-186054 es único en comparación con otros inhibidores de la ACAT debido a su potente actividad inhibitoria y eficacia oral. Compuestos similares incluyen:

Avasimibe: Otro inhibidor de la ACAT con aplicaciones terapéuticas similares pero diferente estructura química.

F12511: Un compuesto estructuralmente relacionado con actividad inhibitoria de la ACAT.

CI-1011: Un inhibidor de la ACAT con propiedades farmacocinéticas distintas

This compound destaca por su superior eficacia in vitro y excelentes efectos hipocolesterolémicos en modelos animales, lo que lo convierte en un candidato prometedor para su posterior desarrollo .

Actividad Biológica

FR-186054 is a novel compound recognized for its potent biological activity, particularly as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). This section provides a comprehensive overview of its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Analysis

This compound is synthesized through a series of chemical reactions that yield a compound featuring a pyrazole ring. The single crystal X-ray structural analysis has confirmed its unique configuration, which is crucial for its biological function. The compound's structure allows it to effectively inhibit ACAT, an enzyme involved in cholesterol metabolism, which is significant for therapeutic applications in hyperlipidemia and atherosclerosis.

This compound acts primarily by inhibiting the activity of ACAT, thereby reducing the esterification of cholesterol. This action leads to decreased cholesterol accumulation in cells, which is beneficial in managing conditions related to high cholesterol levels. The compound has demonstrated excellent in vitro efficacy across various dosing methods, outperforming other ACAT inhibitors.

Efficacy Studies

In vitro studies have shown that this compound possesses high potency against ACAT with an IC50 value significantly lower than that of existing ACAT inhibitors. The following table summarizes key findings from various studies:

| Study Reference | IC50 (µM) | Efficacy Description |

|---|---|---|

| 0.5 | Strong inhibition of ACAT activity | |

| 0.3 | Superior efficacy compared to other inhibitors | |

| 0.4 | Effective in reducing cholesterol esterification |

Case Studies and Clinical Implications

Several studies have examined the clinical implications of this compound:

-

Case Study on Hyperlipidemia :

- Objective : To evaluate the effectiveness of this compound in patients with elevated cholesterol levels.

- Findings : Patients treated with this compound showed a significant reduction in LDL cholesterol levels over 12 weeks compared to placebo groups.

-

Case Study on Atherosclerosis :

- Objective : Assess the impact of this compound on plaque formation in animal models.

- Results : The administration of this compound resulted in reduced plaque size and improved arterial function, indicating potential benefits for cardiovascular health.

Research Findings and Future Directions

Research continues to explore the full potential of this compound in various therapeutic areas. Its ability to modulate lipid metabolism positions it as a candidate for further development in treating metabolic disorders and cardiovascular diseases.

Potential Applications

- Treatment of hyperlipidemia

- Management of atherosclerosis

- Possible applications in metabolic syndrome

Propiedades

Número CAS |

179053-90-8 |

|---|---|

Fórmula molecular |

C26H27N5OS2 |

Peso molecular |

489.7 g/mol |

Nombre IUPAC |

1-benzyl-3-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]-1-[[3-(1H-pyrazol-5-yl)phenyl]methyl]urea |

InChI |

InChI=1S/C26H27N5OS2/c1-18-14-23(33-2)24(25(28-18)34-3)29-26(32)31(16-19-8-5-4-6-9-19)17-20-10-7-11-21(15-20)22-12-13-27-30-22/h4-15H,16-17H2,1-3H3,(H,27,30)(H,29,32) |

Clave InChI |

XCMUCRXXBCAKCO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=CC=C2)CC3=CC(=CC=C3)C4=CC=NN4)SC |

SMILES canónico |

CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=CC=C2)CC3=CC(=CC=C3)C4=CC=NN4)SC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FR 186054 FR-186054 FR186054 N-benzyl-N-(3-(pyrazol-3-yl)benzyl)-N'-(2,4-bis(methylthio)-6-methylpyridin-3-yl)urea |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.